1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O2/c1-16-10-11-22-31-23-20(25(35)33(22)14-16)13-21(32(23)15-17-6-3-2-4-7-17)24(34)30-19-9-5-8-18(12-19)26(27,28)29/h2-14H,15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXPUTSWVQXJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its trifluoromethyl group is known to enhance lipophilicity and bioavailability, while the pyrido-pyrrolo-pyrimidine core may interact with various biological targets.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of pyrido-pyrimidines have shown effectiveness against viruses such as HIV and HCV. The EC50 values for these compounds often range from 5 to 28 μM, suggesting moderate potency against viral replication .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. A study highlighted that certain derivatives demonstrated selective cytotoxicity against cancer cell lines with IC50 values as low as 9.19 μM, indicating a promising avenue for cancer treatment .
The proposed mechanisms of action for this compound include:
- Inhibition of viral enzymes : Similar compounds have been shown to inhibit reverse transcriptase and other viral enzymes.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
- Enzyme inhibition : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
Case Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy of related compounds, one derivative exhibited an EC50 value of 0.12 mmol/L against respiratory syncytial virus (RSV), outperforming ribavirin significantly. This suggests the potential for further development as an antiviral agent .
Case Study 2: Anticancer Screening
A series of pyrido-pyrimidine derivatives were screened against various cancer cell lines. The most potent compound from this series showed an IC50 value of 0.26 μM against breast cancer cells, indicating strong anticancer activity and a favorable therapeutic index when compared to standard chemotherapeutics .
Data Tables
Comparison with Similar Compounds
Computational Similarity Analysis :
Q & A
Q. How is the antimicrobial activity of this compound evaluated, and what controls are necessary?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution (CLSI guidelines). Controls include solvent-only blanks, reference antibiotics (e.g., ciprofloxacin), and sterility checks. Activity is reported as MIC values (mg/L), with discrepancies addressed via replicate testing and strain-specific calibration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MIC values across studies?
- Methodological Answer : Discrepancies may arise from variations in bacterial strain susceptibility, inoculum density, or compound purity. Standardize protocols using CLSI/EUCAST guidelines and validate purity via HPLC (>95%). Cross-check results with structurally analogous compounds (e.g., 1,4-dihydropyridines with trifluoromethyl groups) to identify substituent-driven activity trends .
Q. What computational strategies are suitable for elucidating binding mechanisms with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against conserved bacterial targets (e.g., DNA gyrase) identifies key interactions (e.g., hydrogen bonds with amide groups). MD simulations (AMBER/CHARMM) assess binding stability over 50–100 ns. Validate predictions via enzymatic inhibition assays (IC₅₀) and correlate with MIC data .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer : Systematic substitution at the benzyl (e.g., electron-withdrawing groups) or trifluoromethylphenyl positions can modulate lipophilicity and target affinity. Compare MIC trends of derivatives (e.g., nitro vs. methoxy substituents) and use QSAR models to predict bioactivity. Prioritize derivatives with >2-fold lower MIC values than the parent compound .
Q. What experimental designs are critical for assessing environmental persistence and ecotoxicological impacts?
- Methodological Answer : Follow OECD guidelines for biodegradability (e.g., 301F test) and photolysis studies under simulated sunlight (λ >290 nm). Use LC-MS/MS to quantify degradation products. Ecotoxicity is evaluated via Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀), with data integrated into probabilistic risk models .
Key Considerations for Data Interpretation
- Data Contradictions : Cross-validate spectral assignments with 2D NMR (COSY, HSQC) to rule out isomeric impurities .
- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey HSD) for MIC comparisons and report confidence intervals (95% CI) .
- Theoretical Frameworks : Link SAR to enzyme inhibition kinetics (e.g., competitive vs. non-competitive) and physicochemical descriptors (logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
